molecular formula C17H17N3O B11142841 N-(1-isopropyl-1H-indol-4-yl)nicotinamide

N-(1-isopropyl-1H-indol-4-yl)nicotinamide

Cat. No.: B11142841
M. Wt: 279.34 g/mol
InChI Key: LBCCBMFNUPFPTM-UHFFFAOYSA-N
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Description

Contextualization of Nicotinamide (B372718) and Indole (B1671886) Scaffolds in Drug Discovery and Development

The indole ring system is a cornerstone of medicinal chemistry, being a prominent feature in a vast array of natural products and synthetic drugs. nih.govmdpi.comnih.gov Its versatile structure allows it to mimic peptides and engage in various types of interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.gov This has led to the development of indole-containing drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.commdpi.com The indole scaffold's ability to serve as a versatile template for drug design has cemented its status as a "privileged scaffold" in the pharmaceutical sciences. mdpi.comaip.org

Similarly, nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). ontosight.ai Beyond its metabolic role, nicotinamide and its derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. ijdvl.com The nicotinamide moiety has been incorporated into numerous drug candidates to leverage these properties and to explore novel therapeutic interventions for a variety of diseases. ontosight.ai

Rationale for the Design and Investigation of N-(1-isopropyl-1H-indol-4-yl)nicotinamide as a Chemical Probe

The design of this compound can be understood as a strategic hybridization of the indole and nicotinamide scaffolds to create a molecule with potentially synergistic or novel biological activities. The linkage of the nicotinamide moiety to the 4-position of the indole ring creates a specific geometric arrangement of these two pharmacophores, which can influence its binding affinity and selectivity for various biological targets.

The inclusion of an isopropyl group at the N1 position of the indole ring is a critical design element. N-alkylation of indoles is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and receptor binding affinity. researchgate.netnih.gov The bulky isopropyl group can serve several purposes: it can enhance hydrophobic interactions with a target protein, it may provide steric hindrance that influences the molecule's conformation, and it can protect the indole nitrogen from metabolic degradation, potentially improving the compound's pharmacokinetic profile.

The investigation of this compound as a chemical probe is therefore driven by the hypothesis that this unique combination of structural features will confer specific biological activities. Chemical probes are essential tools for dissecting complex biological processes, and a molecule with the structural attributes of this compound could be invaluable for identifying and characterizing new drug targets.

Overview of Key Research Avenues and Potential Mechanistic Roles for this compound

Given the rich pharmacology of its constituent parts, this compound presents several promising avenues for research. A primary area of investigation would be its potential as an enzyme inhibitor. Both indole and nicotinamide derivatives have been shown to inhibit a wide range of enzymes, including kinases, polymerases, and metabolic enzymes. mdpi.comnih.gov The specific substitution pattern of this compound could lead to potent and selective inhibition of a particular enzyme, making it a valuable tool for studying that enzyme's function.

Another key research avenue is the exploration of its effects on cellular signaling pathways. The indole nucleus is known to interact with various receptors and signaling proteins, while nicotinamide is a key regulator of cellular energy metabolism and redox status. nih.govijdvl.com Therefore, this compound could potentially modulate signaling pathways involved in cell growth, proliferation, and survival.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12(2)20-10-8-14-15(6-3-7-16(14)20)19-17(21)13-5-4-9-18-11-13/h3-12H,1-2H3,(H,19,21)

InChI Key

LBCCBMFNUPFPTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 1 Isopropyl 1h Indol 4 Yl Nicotinamide

Retrosynthetic Analysis and Strategic Disconnections of the N-(1-isopropyl-1H-indol-4-yl)nicotinamide Scaffold

A retrosynthetic analysis of the target molecule, this compound (I), reveals that the most logical disconnection is at the amide bond. This bond links the 1-isopropyl-1H-indol-4-amine (II) core with the nicotinic acid moiety (III). This primary disconnection simplifies the synthesis into two main challenges: the preparation of the specifically substituted indole (B1671886) intermediate and the formation of the amide linkage.

Further deconstruction of the 1-isopropyl-1H-indol-4-amine intermediate (II) suggests a synthetic pathway originating from a more readily available precursor. A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This leads to the retrosynthetic precursor, 1-isopropyl-4-nitro-1H-indole (IV). The isopropyl group on the indole nitrogen can be installed via N-alkylation of 4-nitroindole (V). The synthesis of 4-nitroindole itself can be achieved through various indole ring formation reactions, a notable example being a modification of the Reissert indole synthesis starting from 2-methyl-3-nitroaniline.

The nicotinic acid moiety (III) is a commercially available starting material. For the purpose of amide bond formation, it is often activated to a more reactive species, such as an acyl chloride, like nicotinoyl chloride (VI).

Detailed Synthetic Routes for the Indole Core Bearing N-1 Isopropyl Group

The synthesis of the 1-isopropyl-1H-indole-4-yl scaffold is a multi-step process that requires careful control of regioselectivity.

Preparation of 1-isopropyl-1H-indole-4-yl Intermediates

A practical route to the key intermediate, 1-isopropyl-1H-indol-4-amine, begins with the synthesis of 4-nitroindole. This can be accomplished using the Reissert indole synthesis methodology, which can be extended to produce 1-alkyl derivatives. orgsyn.org The synthesis of 4-nitroindole from 2-methyl-3-nitroaniline has been reported, providing a viable starting point. google.com

Once 4-nitroindole is obtained, the next crucial step is the introduction of the isopropyl group at the N-1 position. The N-alkylation of indoles can be achieved under various conditions. A common method involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkylating agent. youtube.com In this case, 2-bromopropane or isopropyl iodide would be the reagent of choice. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

The final step in the synthesis of the indole core is the reduction of the nitro group at the C-4 position to an amine. The catalytic hydrogenation of aromatic nitro compounds is a widely used and efficient method. google.comgoogle.com This transformation can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. nih.govresearchgate.net The reduction is generally clean and provides the desired 4-amino-1-isopropyl-1H-indole in good yield. Alternative reducing agents for nitroarenes include metals in acidic media (e.g., iron in acetic acid) or other chemical reductants. organic-chemistry.orgwikipedia.org

StepStarting MaterialReagents and ConditionsProduct
12-Methyl-3-nitroanilinee.g., Reissert indole synthesis conditions4-Nitroindole
24-Nitroindole1. NaH, DMF; 2. Isopropyl bromide or iodide1-Isopropyl-4-nitro-1H-indole
31-Isopropyl-4-nitro-1H-indoleH₂, Pd/C, Ethanol or Ethyl acetate1-Isopropyl-1H-indol-4-amine

Regioselective Functionalization Strategies at the Indole-4-position

Direct functionalization at the C4 position of an already formed indole ring can be challenging due to the inherent reactivity of other positions, such as C3. However, methods for the regioselective functionalization of indoles are an active area of research. These strategies often involve the use of directing groups to guide the reaction to the desired position. While not the primary route chosen in the retrosynthetic analysis above, it is worth noting that such methods could provide alternative pathways to 4-substituted indoles.

Nicotinamide (B372718) Moiety Synthesis and Coupling Strategies

The formation of the final amide bond requires the preparation of a reactive nicotinic acid derivative and a suitable coupling method.

Preparation of Nicotinoyl Precursors

Nicotinic acid can be readily converted to more reactive acylating agents. A common and effective method is the conversion to nicotinoyl chloride. This is typically achieved by treating nicotinic acid with thionyl chloride (SOCl₂), often with gentle heating. The excess thionyl chloride can be removed by distillation, yielding nicotinoyl chloride, which can be used directly in the subsequent coupling reaction.

Starting MaterialReagentProductTypical Conditions
Nicotinic AcidThionyl Chloride (SOCl₂)Nicotinoyl ChlorideReflux

Amide Bond Formation Methodologies for this compound

With both the 1-isopropyl-1H-indol-4-amine and an activated nicotinoyl precursor in hand, the final step is the formation of the amide bond.

A straightforward and widely used method is the Schotten-Baumann reaction, which involves the reaction of the amine with the acyl chloride in the presence of a base. The 1-isopropyl-1H-indol-4-amine would be dissolved in a suitable solvent, such as dichloromethane or pyridine, and nicotinoyl chloride would be added, often at a reduced temperature to control the reaction rate. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction.

Alternatively, a variety of modern coupling reagents can be employed to facilitate the amide bond formation directly from nicotinic acid and the amine, avoiding the need to prepare the acyl chloride separately. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

MethodAmine ComponentNicotinoyl ComponentKey Reagents/Conditions
Acyl Chloride Method1-Isopropyl-1H-indol-4-amineNicotinoyl ChlorideBase (e.g., Triethylamine, Pyridine), Aprotic Solvent
Carbodiimide Coupling1-Isopropyl-1H-indol-4-amineNicotinic AcidEDC or DCC, HOBt, Organic Solvent (e.g., DMF, CH₂Cl₂)

Advanced Synthetic Techniques and Optimization for Scalability

The industrial-scale production of this compound necessitates synthetic methodologies that are not only efficient and high-yielding but also cost-effective and environmentally sustainable. Traditional batch synthesis of nicotinamides often involves stoichiometric amounts of coupling reagents, leading to significant waste generation, and can require harsh reaction conditions. To overcome these limitations, advanced synthetic techniques such as flow chemistry and biocatalysis are being explored for the synthesis of nicotinamide derivatives.

Continuous-Flow Microreactors: A significant advancement in the synthesis of nicotinamide derivatives is the use of continuous-flow microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction rates, yields, and safety. A green and concise synthesis of nicotinamide derivatives has been developed using sustainable continuous-flow microreactors catalyzed by Novozym® 435, an immobilized lipase from Candida antarctica. rsc.orgresearchgate.netnih.gov This enzymatic approach, which couples methyl nicotinate with various amines, achieves high product yields (81.6–88.5%) in remarkably short reaction times (35 minutes) at moderate temperatures (50°C). rsc.orgnih.gov The use of an environmentally friendly solvent like tert-amyl alcohol and the reusability of the enzyme catalyst further enhance the sustainability of this process. rsc.orgresearchgate.net Compared to traditional batch processes, the continuous-flow method provides a significant increase in product yield and a substantial reduction in reaction time. rsc.orgnih.gov

Biocatalysis: Biocatalytic methods represent a powerful tool for the large-scale and sustainable synthesis of amides. For the nicotinamide core, a well-established industrial process involves the hydration of 3-cyanopyridine catalyzed by the enzyme nitrile hydratase. nih.govresearchgate.net This method is highly efficient, proceeding with 100% conversion under mild conditions and producing nicotinamide with high purity, avoiding the formation of nicotinic acid as a byproduct. nih.govresearchgate.net Screening of nitrile hydratase libraries has led to the development of robust enzymes capable of converting high concentrations of 3-cyanopyridine (e.g., 200 g/L) to nicotinamide in a matter of hours. researchgate.net

For the synthesis of the this compound, these advanced techniques can be integrated. The 1-isopropyl-1H-indol-4-amine intermediate could be synthesized via established indole chemistry, while the final amide coupling step with a nicotinic acid derivative could be performed using a flow reactor with an immobilized enzyme catalyst. This strategy would leverage the benefits of rapid, efficient, and green chemistry, making the synthesis scalable and economically viable.

Table 1: Comparison of Synthetic Methodologies for Nicotinamide Derivatives
ParameterTraditional Batch SynthesisContinuous-Flow Enzymatic SynthesisBiocatalysis (Nitrile Hydratase)
CatalystStoichiometric coupling reagents (e.g., carbodiimides)Immobilized Lipase (e.g., Novozym® 435)Nitrile Hydratase
Reaction TimeSeveral hours to days~35 minutes rsc.org~5-9 hours nih.govresearchgate.net
YieldVariable, often moderateHigh (81.6–88.5%) rsc.orgQuantitative (>99%) nih.govresearchgate.net
ByproductsSignificant reagent-derived wasteMinimal, catalyst is reusableMinimal, water is the only co-reagent
ScalabilityChallenging due to heat transfer and mixing issuesExcellent, easily scaled by numbering-up reactorsProven for industrial-scale production
Environmental ImpactHigh, due to solvent use and wasteLow, uses green solvents and reusable catalyst rsc.orgVery low, aqueous medium, mild conditions

Generation of Analogues for Structure-Activity Relationship (SAR) Studies via Chemical Library Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key structural features of a compound that are responsible for its biological activity. For this compound, which has demonstrated potent antifungal activity, SAR studies are crucial for optimizing its efficacy and defining its pharmacophore. nih.gov This is typically achieved by synthesizing a chemical library of analogues where specific parts of the molecule are systematically modified.

A study that synthesized and screened 37 nicotinamide derivatives against Candida albicans identified this compound (referred to as compound 16g in the study) as the most active compound, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov This study provides a clear blueprint for the SAR of this chemical series.

Key SAR Findings:

Position of the Isopropyl and Amino Groups: The relative positions of the substituents on the indole ring are critical for antifungal activity. The study revealed that the 1-isopropyl and 4-amino substitution pattern on the indole scaffold is crucial for high potency. nih.gov

The Nicotinamide Moiety: The pyridine ring of the nicotinamide is essential. Replacing this ring with a bioisosteric thiazole ring resulted in a significant loss of activity. nih.gov

The Indole Scaffold: The indole core itself is a key component. Modifications to the aniline (indole) portion of the molecule by replacing it with other cyclic or acyclic groups, such as pyrazole, cyclohexyl, or tert-butyl, were found to be detrimental to the antifungal activity. nih.gov

The synthesis of these analogue libraries often employs parallel synthesis techniques to efficiently generate a diverse set of compounds. The core synthetic route typically involves a robust amide coupling reaction between a library of substituted nicotinic acids and a library of substituted anilines or, in this case, indol-4-amines. Variations can be introduced at multiple positions:

On the Indole Ring: Alkyl groups other than isopropyl can be introduced at the N-1 position. Substituents can also be placed at other positions (5, 6, 7) of the indole ring to probe steric and electronic effects.

On the Nicotinamide Ring: Substituents can be added to the pyridine ring of the nicotinamide to investigate their impact on activity and physical properties.

Table 2: Structure-Activity Relationship of this compound Analogues against C. albicans nih.gov
CompoundModification from Lead CompoundAntifungal Activity (MIC, μg/mL)SAR Implication
This compound (Lead)-0.25Highly potent lead structure
Analogue with Thiazole RingPyridine ring of nicotinamide replaced by a thiazole ring> 64The pyridine ring is essential for activity
Analogue with Pyrazole MoietyIndole ring replaced by a pyrazole ring> 64The indole scaffold is critical
Analogue with Cyclohexyl MoietyIndole ring replaced by a cyclohexyl group> 64Aromaticity of the indole ring is important
Analogue with tert-Butyl MoietyIndole ring replaced by a tert-butyl group> 64A specific ring structure is required, not just a bulky group

These SAR studies confirm that the specific combination of the 1-isopropyl-1H-indol-4-yl moiety and the nicotinamide core creates a highly specific pharmacophore for potent antifungal activity. Further library synthesis efforts would focus on fine-tuning the properties of this lead compound rather than making drastic structural changes.

Structure Activity Relationship Sar Studies of N 1 Isopropyl 1h Indol 4 Yl Nicotinamide and Its Analogues

Systematic Modification of the Nicotinamide (B372718) Moiety in N-(1-isopropyl-1H-indol-4-yl)nicotinamide

The nicotinamide portion of the molecule serves as a crucial pharmacophore, and alterations to its structure can significantly impact biological outcomes.

Substituent Effects on the Pyridine Ring of the Nicotinamide

The electronic properties and placement of substituents on the pyridine ring of the nicotinamide are pivotal for activity. Studies on related nicotinamide-based compounds have shown that both electron-donating and electron-withdrawing groups can modulate the electron density of the ring, affecting its ability to form key interactions, such as hydrogen bonds or π-π stacking, with target proteins mdpi.com.

For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the introduction of electron-withdrawing groups like chlorine at the 5 and 6-positions of the nicotinamide ring led to compounds with excellent fungicidal activity mdpi.com. The position of substituents is also critical; moving a group can alter the molecule's binding mode and potency mdpi.comresearchgate.net. While specific data on this compound is limited, SAR trends from analogous series suggest that substituents influencing the electrostatic potential of the pyridine ring are fundamental to optimizing biological activity mdpi.com.

Table 1: Effect of Pyridine Ring Substituents on Biological Activity in Analogous Nicotinamide Series Note: This table is a representative example based on general findings in related compound classes, as specific data for the title compound is not available.

Compound SeriesSubstituent (Position)PropertyObserved Effect on Activity
Thieno[2,3-b]pyridines-CN (ortho)Electron-WithdrawingIncreased inhibitory activity mdpi.com
Thieno[2,3-b]pyridines-CH3 (ortho)Electron-DonatingDecreased inhibitory activity mdpi.com
N-(thiophen-2-yl) nicotinamides5,6-dichloroElectron-WithdrawingHigh fungicidal activity mdpi.com

Amide Linker Variations and Their Conformational Impact

The amide linker connecting the indole (B1671886) and nicotinamide moieties is essential for maintaining the optimal orientation of these two ring systems. The partial double-bond character of the amide group restricts free rotation, which can confer a more favorable, rigid conformation for binding to a biological target acs.org.

Studies on various indole-based compounds highlight the importance of the linker's length and flexibility.

Conformational Rigidity : Replacing a flexible amine linker with a more rigid amide group has been shown to increase biological activity by orders of magnitude in some indole-based inhibitors, suggesting that reduced conformational freedom is beneficial acs.org.

Linker Length : In a series of indole-2-carboxamides, altering the length of the linker between the amide and a terminal phenyl ring was found to be critical. Shortening or elongating an optimal ethylene linker abolished allosteric effects, demonstrating the precise spatial requirements for activity acs.org.

Hydrogen Bonding : The amide group itself, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, often plays a direct role in binding to target residues acs.orgnih.gov.

Investigation of Indole Scaffold Modifications in this compound

The indole scaffold provides the core structure from which the other functional groups are oriented. Modifications to this ring system have profound effects on the molecule's biological profile.

Impact of the N-1 Isopropyl Group and Other Alkyl Substituents on Biological Activity

The substituent at the N-1 position of the indole ring is a key determinant of activity. In many classes of indole-based bioactive compounds, the presence and nature of an N-alkyl group are crucial.

Research on indole-propenone derivatives revealed that N-substituted analogues generally showed significantly lower antiproliferative potency compared to their counterparts with an unsubstituted N-1 position (N-H) researchgate.net. This suggests that the hydrogen on the indole nitrogen can be vital for activity, possibly by acting as a hydrogen bond donor researchgate.net. Conversely, in other contexts, N-alkylation is necessary. For instance, replacing the N-1 methyl group with a proton in certain cytotoxic compounds drastically lowered their activity mdpi.com.

The isopropyl group in this compound is a bulky, lipophilic substituent. Its size and shape can influence how the molecule fits into a binding pocket and may be critical for establishing favorable van der Waals interactions. In one study, replacing an indole ring with an isopropyl group led to a significant drop in inhibitory potency, highlighting the specific role of the larger ring system; however, this also demonstrates the distinct impact of an isopropyl substituent nih.gov. The inertness of the indole nitrogen can make N-substitution challenging, but its importance in modulating the bioactivity of indole derivatives is well-established researchgate.net.

Substituent Effects at Other Indole Positions (e.g., C2, C3, C5, C6)

The electronic and steric properties of substituents at other positions on the indole ring are critical for modulating biological activity. The C2 and C3 positions are the most electronically favored for substitution researchgate.net.

C5 and C6 Positions : In a study of indole-2-carboxamides, an electron-withdrawing group, such as a chloro substituent, at the C5 position was found to be a critical structural factor for activity acs.org. Moving the chloro group to the C6 position drastically reduced binding affinity acs.org. Similarly, for certain indole-propenones, the presence of a methoxy group at either the C5 or C6 position was found to contribute to optimal antiproliferative activity researchgate.net.

C3 Position : The C3 position is highly nucleophilic and a common site for modification researchgate.net. In some indole-2-carboxamides, a linear alkyl group at the C3 position was instrumental for activity, with the length of the chain having a profound influence acs.org.

These examples demonstrate that the substitution pattern on the indole ring of this compound analogues would be a critical factor in defining their potency and selectivity.

Table 2: Impact of Indole Ring Substituents on Activity in Analogous Compounds

Compound SeriesPositionSubstituentEffect on Activity
Indole-2-carboxamidesC5-Cl (Electron-withdrawing)Critical for potent allosteric modulation acs.org
Indole-2-carboxamidesC6-Cl (Electron-withdrawing)Drastically reduced binding affinity acs.org
Indole-propenonesN-1-HOptimal for antiproliferative activity researchgate.net
Indole-propenonesN-1Alkyl groupsReduced potency compared to N-H researchgate.net
Indole-2-carboxamidesC3n-pentylEnhanced allosteric effect over smaller alkyls acs.org

Molecular Mechanisms and Biological Target Interactions of N 1 Isopropyl 1h Indol 4 Yl Nicotinamide

Elucidation of Molecular Binding Modes

The characterization of how a compound like N-(1-isopropyl-1H-indol-4-yl)nicotinamide interacts with its biological targets at a molecular level is fundamental to understanding its potential pharmacological effects. This is typically achieved through a combination of computational and experimental techniques.

Computational Docking and Molecular Dynamics Simulations

Computational methods are powerful tools for predicting and analyzing the binding of a ligand to a protein. Molecular docking simulations can predict the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment and confirming the stability of the predicted binding mode.

Co-crystallography and Structural Biology Investigations with Relevant Target Proteins

The gold standard for understanding ligand-protein interactions is through experimental structural biology techniques. X-ray co-crystallography can provide a high-resolution, three-dimensional structure of the compound bound within the active site of its target protein. This detailed structural information is invaluable for confirming the predictions from computational models and for guiding further drug design and optimization efforts.

Enzyme Inhibition Profiling and Mechanistic Studies

To determine the biological activity of this compound, a thorough investigation of its effects on various enzyme systems would be necessary.

Investigation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling. epa.gov Inhibition of NAMPT can lead to NAD+ depletion, which has shown therapeutic potential in cancer by inducing cell death in rapidly proliferating tumor cells that have a high demand for NAD+. epa.govresearchgate.net Mechanistic studies would involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitory constant (Ki) to quantify the compound's potency.

Evaluation of Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT is another important enzyme in nicotinamide metabolism, catalyzing the methylation of nicotinamide. nih.gov Upregulation of NNMT has been implicated in various diseases, including metabolic disorders and cancer. nih.govfrontiersin.org Inhibitors of NNMT are being investigated as potential therapeutic agents. universiteitleiden.nl Assessing the inhibitory activity of this compound against NNMT would involve enzymatic assays to determine its half-maximal inhibitory concentration (IC50) and to understand the mechanism by which it inhibits the enzyme.

Assessment of Other Relevant Enzyme Systems (e.g., Poly(ADP-ribose) polymerases (PARP-1))

PARP-1 is a nuclear enzyme involved in DNA repair and cell death. nih.gov PARP inhibitors have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways. Nicotinamide itself is a known inhibitor of PARP-1. nih.gov Therefore, evaluating the effect of this compound on PARP-1 activity would be a logical step in characterizing its biological profile.

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound This compound that addresses the detailed topics outlined in your request.

The search results consistently yield information on the related but structurally distinct molecule, nicotinamide (also known as niacinamide), which is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+). While nicotinamide itself has been studied for its role in the areas you've listed, these findings cannot be scientifically and accurately attributed to the specific derivative, this compound, without direct experimental evidence.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline focusing solely on this compound. Doing so would require extrapolation of data from a different compound, which would be speculative and not in line with the required standards of scientific accuracy.

For context, the available research on nicotinamide indicates the following general functions, which are provided here to illustrate the type of research conducted on the parent molecule but should not be considered applicable to this compound:

Enzymatic Kinetics and Inhibition: Nicotinamide can act as an inhibitor of certain enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), through various mechanisms. nih.gov

Cellular Energy Metabolism: As a precursor to NAD+, nicotinamide is crucial for maintaining the NAD+/NADH ratio, which is central to cellular redox reactions and energy metabolism. mdpi.comnih.gov

DNA Repair and Genomic Stability: Nicotinamide supports genomic stability by serving as a substrate for PARP-1, an enzyme that detects and signals DNA damage to initiate repair. nih.govmdpi.com

Cell Cycle and Apoptosis: Nicotinamide has been shown to influence cell cycle progression and induce apoptosis (programmed cell death) in certain cell models. nih.govnih.gov

Immune and Inflammatory Signaling: Nicotinamide can modulate inflammatory pathways, including the NF-κB pathway, and inhibit the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govresearchgate.netnih.gov

Viral Replication: Some studies have explored the role of nicotinamide and related compounds in the context of HIV-1, often linked to their effects on host cell pathways rather than direct interaction with viral proteins like the capsid. bjid.org.br

Again, these points refer to nicotinamide. No specific studies on the enzymatic kinetics, cellular pathway modulation, or antiviral activity of This compound could be identified to fulfill the requirements of your article outline.

Preclinical Biological Evaluation of N 1 Isopropyl 1h Indol 4 Yl Nicotinamide in Model Systems

In Vitro Cellular Assays

The in vitro potency and selectivity of compounds structurally related to N-(1-isopropyl-1H-indol-4-yl)nicotinamide have been evaluated in various assays. For instance, a nicotinamide (B372718) derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide (compound 16g), which shares the nicotinamide and an isopropylphenyl group, has demonstrated significant antifungal potency. It was identified as the most active among a series of 37 nicotinamide derivatives against Candida albicans SC5314, with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/mL. nih.gov Notably, this compound also showed potent activity against six fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov

In the context of anticancer activity, a compound featuring an indole-like core and a nicotinamide-related moiety, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has shown potent effects against various human cancer cell lines. nih.gov The IC50 values for J30 were determined across a panel of cancer cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity of J30 Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
KBOral Epidermoid Carcinoma0.029
DU-145Prostate Carcinoma0.033
PC-3Prostate Carcinoma0.038
MCF-7Breast Adenocarcinoma0.041
A549Lung Carcinoma0.045

The anti-proliferative potential of indole (B1671886) and nicotinamide derivatives has been a subject of significant research. The compound N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) is potently effective against various resistant and nonresistant cancer cell lines. nih.gov Mechanistic studies have revealed that J30 inhibits the assembly of purified tubulin by strongly binding to the colchicine-binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. nih.gov The apoptotic pathway mediated by J30 is suggested to be dependent on caspases and mitochondria, as evidenced by Bcl-2 phosphorylation, cytochrome c translocation, and the activation of caspase-9 and caspase-3 cascades. nih.gov

Nicotinamide derivatives have emerged as a promising class of antifungal agents. A notable example is 2-amino-N-(3-isopropylphenyl)nicotinamide (compound 16g), which exhibits potent fungicidal, anti-hyphal, and anti-biofilm activities in vitro. nih.gov Its mechanism of action is believed to be related to the disruption of the cell wall of C. albicans. nih.gov This compound was the most active against C. albicans SC5314 out of 37 synthesized nicotinamide derivatives, with an MIC value of 0.25 μg/mL. nih.gov Furthermore, it demonstrated significant activity against several fluconazole-resistant strains of C. albicans. nih.gov

Table 2: Antifungal Activity of 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) against Fluconazole-Resistant C. albicans

StrainMIC (μg/mL)
Y01090.25
1030.125
1000.5
030331
030350.25
030360.5

The rudimentary structure-activity relationship study of these derivatives highlighted that the position of the amino and isopropyl groups on compound 16g was critical for its antifungal activity. nih.gov

Nicotinamide and its derivatives play a crucial role in cellular metabolism and mitochondrial function, primarily through their role as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+). Supplementation with nicotinamide has been shown to up-regulate cellular NAD+ levels, which in turn can impact mitochondrial function. nih.gov Increased NAD+ levels are associated with the activation of sirtuins, such as SIRT3, which are key regulators of mitochondrial protein acetylation and function. nih.gov

Studies on nicotinamide have demonstrated its ability to mitigate oxidative injury in bovine intestinal epithelial cells by enhancing antioxidant capacity. d-nb.info Furthermore, nicotinamide treatment in human fibroblasts leads to a decrease in mitochondrial respiration and reactive oxygen species production, which is associated with an extension of replicative lifespan. livemomentous.com These effects are linked to the modulation of autophagy, a process of cellular self-cleaning that removes damaged organelles like mitochondria (mitophagy). livemomentous.com

The HIV-1 capsid (CA) is a critical protein for the viral life cycle, involved in both early and late stages of replication, making it an attractive therapeutic target. researchgate.net While direct studies on the interaction of this compound with the HIV-1 capsid are not available, nicotinamide itself has been shown to inhibit HIV-1 replication. nih.govnih.gov Nicotinamide has been demonstrated to reactivate latent HIV-1 ex vivo in cells from ART-suppressed individuals, suggesting a mechanism that may involve epigenetic modifications rather than direct interaction with the capsid protein. nih.govnih.gov The development of small molecules that target the HIV-1 capsid is an active area of research, with some compounds designed to disrupt capsid assembly or stability. researchgate.net

Advanced Research Perspectives and Future Directions for N 1 Isopropyl 1h Indol 4 Yl Nicotinamide

Lead Optimization Strategies for Improved Biological Efficacy and Selectivity

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For N-(1-isopropyl-1H-indol-4-yl)nicotinamide, a systematic approach to structural modification can be undertaken to improve its biological efficacy and selectivity.

A primary strategy involves comprehensive Structure-Activity Relationship (SAR) studies . This entails the synthesis of a library of analogues by modifying different parts of the molecule: the isopropyl group, the indole (B1671886) ring, and the nicotinamide (B372718) moiety. For instance, the isopropyl group at the N1 position of the indole could be replaced with other alkyl or cycloalkyl groups to probe the steric and electronic requirements of the binding pocket. Modifications to the indole ring, such as substitution at the 5, 6, or 7-positions with electron-donating or electron-withdrawing groups, could modulate the electronic properties of the indole nucleus and influence target binding. Similarly, substitutions on the nicotinamide ring could be explored to enhance interactions with the target protein. espublisher.comnih.gov

Bioisosteric replacement is another powerful tool in lead optimization. nih.gov This strategy involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. For example, the indole core could be replaced with bioisosteres like indazole or benzimidazole to explore alternative hydrogen bonding patterns and potentially improve metabolic stability.

Scaffold hopping offers a more drastic approach to lead optimization by replacing the central molecular scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties. For this compound, this could involve replacing the indole-nicotinamide core with other heterocyclic systems that maintain the spatial arrangement of key binding groups.

The following interactive data table illustrates a hypothetical SAR study for this compound, demonstrating how modifications to different parts of the molecule could influence its biological activity.

Compound ID R1 (Indole N1) R2 (Indole C5) R3 (Nicotinamide) IC50 (nM) Selectivity Index
Lead-001isopropylHH15010
Analogue-002cyclopropylHH12015
Analogue-003isopropylFH7525
Analogue-004isopropylH5-Cl9020
Analogue-005cyclopropylF5-Cl4550

Development of Advanced In Silico Models for Prediction of Activity, Selectivity, and Mechanistic Insights

In silico models are indispensable tools in modern drug discovery, enabling the rapid and cost-effective prediction of a compound's biological activity, selectivity, and potential mechanism of action. nih.gov For this compound, several computational approaches can be employed to guide its development.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish a mathematical relationship between the structural features of a series of analogues and their biological activity. nih.gov By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular docking simulations can provide valuable insights into the binding mode of this compound with its biological target. nih.gov By visualizing the interactions between the ligand and the protein's active site, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity. This information can then be used to design modifications that enhance these interactions and improve potency.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov A pharmacophore model for the indole-nicotinamide scaffold can be developed based on a set of active compounds and used to screen virtual libraries for new molecules with the desired activity. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event. mdpi.com MD simulations can help to assess the stability of the binding pose predicted by molecular docking and can reveal subtle conformational changes that may be important for biological activity.

Exploration of Combination Therapies with Mechanistically Complementary Agents in Preclinical Settings

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for many complex diseases, including cancer. mdpi.com For this compound, exploring its use in combination with mechanistically complementary agents in preclinical models could reveal synergistic or additive effects, leading to improved therapeutic outcomes.

The choice of combination partners will depend on the biological target and mechanism of action of this compound. For example, if the compound is found to be a kinase inhibitor, combining it with a drug that targets a different signaling pathway could be a rational approach. Preclinical studies have shown that nicotinamide can enhance the efficacy of chemotherapeutic agents like gemcitabine in pancreatic cancer models. nih.gov Similarly, indole derivatives have been investigated in combination with conventional chemotherapeutic agents, with some combinations demonstrating synergistic effects. nih.gov

Preclinical evaluation of combination therapies would typically involve in vitro studies using cancer cell lines to assess for synergy, followed by in vivo studies in animal models to confirm the enhanced efficacy and to evaluate the safety of the combination.

Investigation of Prodrug Strategies and Advanced Delivery Systems for Preclinical Research

The efficacy of a drug can be limited by poor pharmacokinetic properties, such as low solubility, poor permeability, or rapid metabolism. mdpi.comProdrug strategies can be employed to overcome these limitations by chemically modifying the parent drug to create an inactive derivative that is converted to the active form in the body. researchgate.net For this compound, a prodrug approach could be used to improve its oral bioavailability or to achieve targeted delivery to a specific tissue. For example, a prodrug of an indole-containing compound has been designed to be responsive to glutathione (GSH), which is often found at elevated levels in cancer cells, thereby enabling targeted drug release. researchgate.net

Advanced drug delivery systems , such as nanoparticles, liposomes, and niosomes, offer another avenue for improving the therapeutic index of this compound. mdpi.com These delivery systems can protect the drug from degradation, improve its solubility, and facilitate its accumulation at the target site. nih.gov The use of niosomes for the delivery of plant-isolated indole derivatives in cancer treatment is an area of active research. jchr.org

Elucidating Novel Biological Targets and Polypharmacology for the Indole-Nicotinamide Scaffold

The indole scaffold is known for its ability to interact with a wide range of biological targets, a property known as polypharmacology . researchgate.net This promiscuity can be both a challenge and an opportunity in drug discovery. While it can lead to off-target effects, it can also be exploited to develop multi-targeted drugs that are more effective against complex diseases.

For the indole-nicotinamide scaffold, it will be crucial to elucidate its full range of biological targets. This can be achieved through a variety of experimental and computational approaches. Phenotypic screening can be used to identify compounds that produce a desired biological effect, followed by target identification studies to determine the molecular target responsible for that effect. nih.gov Chemical proteomics is a powerful tool for identifying the protein targets of small molecules.

Computational methods, such as inverse docking and target prediction algorithms, can also be used to identify potential biological targets for the indole-nicotinamide scaffold. Understanding the polypharmacology of this scaffold will be essential for optimizing its therapeutic potential and minimizing its potential for adverse effects. For instance, nicotinamide N-methyltransferase (NNMT) has been identified as a target for some nicotinamide-based compounds. mdpi.com

Q & A

Advanced Research Question

  • SwissTargetPrediction : Input SMILES to rank potential targets (e.g., kinases, GPCRs) .
  • Molecular Dynamics (MD) Simulations : Assess binding persistence to off-targets (e.g., CYP3A4) using GROMACS .

How do structural modifications impact the compound’s metabolic stability?

Advanced Research Question

  • Fluorine Substitution : Adding F to the nicotinamide ring (e.g., 6-fluoro analog) reduces CYP2D6-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 hours) .
  • Deuterium Labeling : Replace labile H atoms (e.g., amide NH) to slow hepatic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.